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1.0 Abstract This application note summarizes the methodology and results of Muscle Fat Infiltration (MFI)
assessment via magnetic resonance imaging (MRI) in clinical trials of losmapimed for Facioscapulohumeral
Muscular Dystrophy (FSHD). Although losmapimod, a selective p38a/f3 mitogen-activated protein kinase
(MAPK) inhibitor, demonstrated target engagement, its Phase 3 REACH trial did not meet its primary or
secondary endpoints, including the MFI outcome [1]. The note details the experimental protocols and

provides insights for future trial design in genetically defined rare diseases.

2.0 Introduction: Drug Mechanism & Trial Context Facioscapulohumeral muscular dystrophy (FSHD) is
a progressive genetic myopathy caused by the aberrant expression of the DUX4 transcription factor in
skeletal muscle [2] [3]. Losmapimod was investigated as a potential therapeutic agent based on its role as a
selective inhibitor of p38a/f MAPK, which was identified as a key regulator of DUX4 expression [1] [3].
The goal of treatment was to inhibit p38 MAPK, thereby reducing DUX4 expression and potentially slowing
the disease pathology, which is characterized by the replacement of muscle tissue with fat (MFI), leading to

progressive weakness [4].

The drug's development program progressed from a Phase 2b trial (ReDUX4) to a Phase 3 trial (REACH).
While the Phase 2b trial suggested potential benefits in structural and functional outcomes [2] [5], the

subsequent Phase 3 trial failed to confirm these effects.

3.0 Quantitative Efficacy Outcomes The following tables summarize the key efficacy data for MFI and

other related endpoints from the losmapimod clinical trials.
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3.1 Phase 3 REACH Trial (48-Week Results) The Phase 3 REACH trial was a 48-week, multicenter,

randomized, double-blind, placebo-controlled study involving 260 FSHD patients [1].

Table 1: Primary and Secondary Efficacy Endpoints from the Phase 3 REACH Trial [1]

Endboint Losmapimod Group (Change Placebo Group (Change P-

P from Baseline) from Baseline) value
Primary: Reachable +0.013 (+0.007) +0.010 (+0.007) 0.75
Workspace (RSA)

Secondary: Muscle Fat +0.42% +0.576% 0.16
Infiltration (MFI)
Secondary: Shoulder +9.63% +2.24% 0.51

Abductor Strength

3.2 Phase 2b ReDUX4 Trial (48-Week Results) The Phase 2b trial (ReDUX4) was a 48-week, randomized,

double-blind, placebo-controlled study involving 80 participants with FSHD type 1 [2] [3].

Table 2: Key Outcomes from the Phase 2b ReDUX4 Trial [2] [5]

. Losmapimod Placebo Difference (95% P-

Endpoint
Group Group Cl) value

Primary: DUX4-driven gene 0.83 (SE 0.61) 0.40 (SE 0.65) 0.43 (SE 0.56; 0.56
expression -1.04 to 1.89)
Secondary: Muscle Fat 0.03% 0.52% -0.49% (-0.86 to 0.01
Infiltration (MFI) -0.12)
Secondary: Patient Global Data not fully Data not fully -0.58 (Likert scale) 0.02
Impression of Change (PGIC) specified specified

4.0 Detailed Experimental Protocols
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4.1 MRI Acquisition and MFI Analysis Protocol The methodology for MFI assessment in the REACH

trial was informed by the earlier Phase 2b study and utilized quantitative MRI techniques [2] [3].

o Trial Design: The Phase 3 REACH trial was a multi-center, randomized, double-blind, placebo-
controlled study. A total of 260 participants aged 18-65 with genetically confirmed FSHD were
randomized 1:1 to receive either oral losmapimod (15 mg twice daily) or a matching placebo for 48
weeks [1] [4].

¢ MRI Biomarker: Muscle Fat Infiltration (MFI) was a key secondary endpoint, measured as the fat
fraction within viable muscle tissue (voxels with <50% fat) [6].

¢ Image Analysis Workflow:

o Acquisition: A standardized MRI imaging protocol was implemented across all trial sites. Staff
were trained to ensure consistent image acquisition [6].

o Calibration: Automatic calibration using fat-referenced MRI was performed to convert images
into quantitative fat concentration maps [6].

o Segmentation: Automatic segmentation of relevant muscle groups was conducted using a
multi-atlas approach.

o Quality Control: Dual-operator manual quality control was performed on image quality and
segmentations.

o Calculation: The system automatically calculated MFI and other parameters like Lean Muscle
Volume (LMV) for the analyzed muscles [6].

4.2 Other Assessed Endpoints

¢ Reachable Workspace (RWS): The primary endpoint, RWS, is a functional measure of upper limb
mobility that uses sensors to quantify the relative surface area (RSA) a person can reach with their
arms [1] [4].

¢ Muscle Strength: Shoulder abductor strength was measured quantitatively using hand-held
dynamometry [1].

¢ Patient-Reported Outcomes (PROs): These included the Patient Global Impression of Change
(PGIC) and the Neuro-QoL Upper Extremity questionnaire to capture the patient's perspective on
their condition [1].

Experimental Pathway and Workflow

The logical flow of the therapeutic hypothesis and the subsequent experimental assessment in the

losmapimod trials is summarized in the following diagrams.
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Diagram 1: Proposed Therapeutic Pathway of Losmapimod in FSHD. This illustrates the hypothesized
mechanism by which losmapimod was expected to reduce MFI and slow disease progression in FSHD

patients.
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Diagram 2: REACH Trial Design Workflow. This outlines the high-level structure of the Phase 3 clinical

trial, from patient recruitment to final assessment.

5.0 Discussion & Conclusion The assessment of MFI via quantitative MRI served as a critical biomarker in
the losmapimod clinical program. Despite a signal of potential efficacy in the Phase 2b trial, where
losmapimod showed a statistically significant reduction in MFI progression compared to placebo [2] [5],
this effect was not replicated in the larger Phase 3 REACH trial [1]. The overall trial failed to meet its

endpoints, leading to the suspension of lesmapimod's development for FSHD [1].

Key challenges and learnings from this program include:

¢ Placebo Group Stability: An unexpected finding in the Phase 3 trial was the lack of functional
decline in the placebo group over 48 weeks, which contrasted with observations from the earlier
Phase 2b study and other FSHD research [1] [4]. This stability made it difficult to demonstrate a
treatment effect.
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e Outcome Measure Sensitivity: The results highlight the challenge of selecting endpoints, like RWS
and MFI, that are sensitive enough to detect treatment effects within a one-year trial in a slowly
progressing and heterogeneous disease like FSHD [4].

e Data Legacy: The comprehensive dataset, including MRI and biospecimens, has been transferred to
the FSHD Society to inform future research and therapeutic development [4].

In conclusion, while lesmapimod did not prove effective for FSHD, the rigorous methodology for MFI
assessment provides a valuable template and the outcomes offer critical lessons for designing future clinical

trials in neuromuscular disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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